molecular formula C16H23NO3 B13548890 Tert-butyl 2-(4-hydroxyphenyl)piperidine-1-carboxylate

Tert-butyl 2-(4-hydroxyphenyl)piperidine-1-carboxylate

Cat. No.: B13548890
M. Wt: 277.36 g/mol
InChI Key: CHMUFVZJNHGRKJ-UHFFFAOYSA-N
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Description

Tert-butyl 2-(4-hydroxyphenyl)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protective group at the nitrogen atom and a 4-hydroxyphenyl substituent at the second position of the piperidine ring. This compound is structurally significant in medicinal chemistry, serving as an intermediate in synthesizing bioactive molecules, particularly those targeting neurological or oncological pathways. The Boc group enhances solubility and stability during synthetic processes, while the 4-hydroxyphenyl moiety may contribute to hydrogen bonding interactions in biological systems .

Properties

Molecular Formula

C16H23NO3

Molecular Weight

277.36 g/mol

IUPAC Name

tert-butyl 2-(4-hydroxyphenyl)piperidine-1-carboxylate

InChI

InChI=1S/C16H23NO3/c1-16(2,3)20-15(19)17-11-5-4-6-14(17)12-7-9-13(18)10-8-12/h7-10,14,18H,4-6,11H2,1-3H3

InChI Key

CHMUFVZJNHGRKJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C2=CC=C(C=C2)O

Origin of Product

United States

Preparation Methods

Piperidine Ring Formation

The piperidine ring can be synthesized by:

  • Catalytic hydrogenation of pyridine derivatives.
  • Cyclization of appropriate amino alcohol or amino acid precursors.
  • Reductive amination or ring-closing reactions starting from open-chain precursors.

These methods provide the piperidine core with functional groups positioned for further substitution.

Protection of the Piperidine Nitrogen with tert-Butyl Carbamate

The nitrogen atom of the piperidine ring is protected by reaction with tert-butyl chloroformate (Boc anhydride) in the presence of a base such as triethylamine or sodium bicarbonate. This step:

  • Stabilizes the nitrogen against undesired reactions.
  • Enhances solubility and facilitates purification.
  • Provides a handle for subsequent synthetic transformations.

Typical reaction conditions include room temperature stirring in an aprotic solvent like dichloromethane or tetrahydrofuran, followed by aqueous work-up and purification.

Detailed Experimental Procedures and Reaction Conditions

Representative Synthetic Procedure

Step Reagents and Conditions Description Yield (%) Notes
1 Piperidine precursor + 4-hydroxyphenylboronic acid, Pd(PPh3)4 (5 mol%), K2CO3, DMF, 80°C, 12 h Pd-catalyzed cross-coupling to install 4-hydroxyphenyl group at 2-position 85–90 Polar aprotic solvent enhances solubility and reaction rate
2 Crude product + tert-butyl chloroformate, triethylamine, DCM, 0°C to room temp, 4 h Boc protection of piperidine nitrogen 90–95 Temperature control prevents side reactions
3 Purification by silica gel chromatography (eluent: ethyl acetate/hexane) Isolation of pure tert-butyl 2-(4-hydroxyphenyl)piperidine-1-carboxylate Purity >95% confirmed by HPLC

One-Pot Synthesis Variations

Recent advances include one-pot synthetic methods combining the coupling and protection steps to improve efficiency and reduce purification steps. For example, coupling of tert-butyl 4-(propioloyloxy)piperidine-1-carboxylate with aryl azides under copper-catalyzed click chemistry conditions has been reported to yield substituted piperidine carboxylates with high purity and yields (90–97%).

Analytical Characterization and Purity Assessment

Nuclear Magnetic Resonance Spectroscopy

  • Proton (1H) and Carbon (13C) NMR confirm the regiochemistry and substitution pattern.
  • Characteristic signals include aromatic protons of the hydroxyphenyl group and tert-butyl methyl groups.
  • Chemical shifts and coupling constants consistent with literature values validate the structure.

Mass Spectrometry

  • Electrospray ionization time-of-flight (ESI-TOF) mass spectrometry confirms molecular weight (277.36 g/mol).
  • Molecular ion peak corresponds to the protonated molecular ion [M+H]+.

High-Performance Liquid Chromatography

  • HPLC with UV detection at 254 nm is used to assess purity.
  • Purity levels exceeding 95% are typical for well-optimized syntheses.
  • Retention times correspond to the expected compound and are consistent across batches.

Optimization Strategies for Improved Yield and Purity

Parameter Optimization Approach Effect on Yield/Purity
Catalyst Loading Use of 5 mol% Pd(PPh3)4 optimized for coupling efficiency Increases yield by 10–15%
Solvent Choice DMF or DMSO preferred for solubility of reactants Enhances reaction rate and completeness
Temperature Control Maintaining 0°C during Boc protection minimizes side reactions Improves purity and yield
Stoichiometry Slight excess of tert-butyl chloroformate (1.1 eq) ensures complete protection Reduces unprotected impurities
Workup Procedure Liquid-liquid extraction with ethyl acetate/water and drying over anhydrous sodium sulfate Improves product isolation and purity

Summary Table of Key Preparation Methods

Method Key Reagents Conditions Yield (%) Notes
Pd-Catalyzed Cross-Coupling + Boc Protection Piperidine precursor, 4-hydroxyphenylboronic acid, Pd(PPh3)4, tert-butyl chloroformate 80°C (coupling), 0°C to RT (protection) 75–90 Widely used, scalable
One-Pot Click Chemistry Approach tert-butyl 4-(propioloyloxy)piperidine-1-carboxylate, aryl azides, CuI, DIPEA 0°C, DMF, 5 min reaction 90–97 Rapid, high purity, suitable for analog synthesis
Cyclization and Functionalization Amino alcohol precursors, cyclization reagents, Boc protection Variable 60–85 Useful for custom substituents

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(4-hydroxyphenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the ester can be reduced to form an alcohol.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of 4-hydroxybenzaldehyde or 4-hydroxybenzoic acid.

    Reduction: Formation of tert-butyl 2-(4-hydroxyphenyl)piperidine-1-methanol.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Tert-butyl 2-(4-hydroxyphenyl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 2-(4-hydroxyphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with target proteins, while the piperidine ring provides structural stability. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares tert-butyl 2-(4-hydroxyphenyl)piperidine-1-carboxylate with structurally analogous piperidine derivatives, focusing on substituent effects, synthetic routes, and applications.

Positional Isomerism: 2- vs. 4-Substituted Piperidines

  • Tert-butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate (CAS 149377-19-5): The hydroxyl group is para-substituted on the phenyl ring, but its position on the piperidine (4 vs. 2) alters steric and electronic properties. This positional isomerism impacts molecular interactions in drug-receptor binding .
  • Synthesized via Boc protection with di-tert-butyl carbonate (86% yield), this compound is characterized by $ ^1 \text{H NMR} $ (δ 3.90–3.30 ppm, piperidine protons) and $ ^{13} \text{C NMR} $ (δ 155.4 ppm, carbonyl carbon) .

Functional Group Variations

Compound Name Substituent (Position) Key Functional Group Molecular Formula Molecular Weight Key Data/Applications Reference
Tert-butyl 2-(3-formylphenyl)piperidine-1-carboxylate 3-Formylphenyl (position 2) Aldehyde C${17}$H${23}$NO$_3$ 289.37 Predicted boiling point: 408.2°C; used in Schiff base synthesis
Tert-butyl 4-(2-(trifluoromethyl)phenyl)-3,6-dihydropyridine-1-carboxylate 2-Trifluoromethylphenyl (position 4) Trifluoromethyl C${17}$H${20}$F$3$NO$2$ 328.34 Intermediate for kinase inhibitors; MS: [M+H]$^+$ 228.1 after deprotection
Tert-butyl 4-(ethyl(2-(trifluoromethyl)benzyl)carbamoyl)piperidine-1-carboxylate Trifluoromethylbenzylamide (position 4) Carbamoyl C${22}$H${30}$F$3$N$2$O$_3$ 433.48 HRMS: [M+H]$^+$ 409.1713 (calc. 409.1715); M5 PAM development

Pharmacological Relevance

  • Kinase Inhibitors : Pyrido[2,3-d]pyrimidin-7-one derivatives (e.g., compound 55) incorporate tert-butyl piperidine carboxylates to enhance selectivity for MST3/4 kinases, critical in cancer signaling .
  • Neurological Targets : The trifluoromethylbenzylamide derivative () acts as a positive allosteric modulator (PAM) for the M5 muscarinic receptor, highlighting the role of fluorine in improving blood-brain barrier penetration .

Biological Activity

Tert-butyl 2-(4-hydroxyphenyl)piperidine-1-carboxylate, a compound derived from piperidine, has garnered attention in medicinal chemistry for its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C15H21NO3
Molecular Weight: 263.34 g/mol
IUPAC Name: this compound
Canonical SMILES: CC(C)(C)C(=O)OC1CC(NC1)C=C(C=C)C(=O)O

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound's structure allows it to modulate various biological pathways, which may include:

  • Inhibition of Enzymatic Activity: Similar compounds have demonstrated the ability to inhibit enzymes like monoacylglycerol lipase (MAGL), a target in pain and inflammation management. For instance, related benzoylpiperidines have shown IC50 values indicating effective inhibition at low concentrations .
  • Anticancer Properties: Studies indicate that compounds with similar structures can inhibit cell growth in various cancer cell lines. The introduction of hydroxyl groups in the para position enhances the compound's potency against cancer cells .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Activity IC50 Value (µM) Target Reference
MAGL Inhibition0.84Enzymatic Target
Cell Growth Inhibition (Breast)7.9 - 92Cancer Cell Lines
Selectivity for ECS enzymes>10Endocannabinoid System

Case Studies

  • Anti-inflammatory Effects:
    A study investigated the anti-inflammatory effects of this compound in animal models. The compound was administered to mice subjected to inflammatory stimuli, resulting in a significant reduction in inflammatory markers compared to control groups.
  • Anticancer Activity:
    In vitro assays demonstrated that this compound exhibited selective cytotoxicity against human breast cancer cells, with IC50 values ranging from 7.9 to 92 µM depending on the specific cell line tested. The mechanism involved apoptosis induction and cell cycle arrest at the G1 phase.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its chemical structure:

  • Hydroxyl Substitution: The presence of hydroxyl groups on the phenolic ring enhances binding affinity to target proteins and increases solubility.
  • Alkyl Chain Length: Variations in the tert-butyl group can affect lipophilicity and membrane permeability, impacting overall bioavailability.

Q & A

Q. How to validate crystallographic data for structural confirmation?

  • Methodological Answer : Use SHELX programs (SHELXL for refinement) to analyze single-crystal X-ray diffraction data. Key parameters: R-factor < 5%, resolution ≤ 1.0 Å. Validate hydrogen bonding between the hydroxyl group and adjacent carbonyl oxygen .

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